molecular formula C7H6BrClO2 B6359434 2-Bromo-6-chloro-4-methoxyphenol CAS No. 1430808-29-9

2-Bromo-6-chloro-4-methoxyphenol

Cat. No.: B6359434
CAS No.: 1430808-29-9
M. Wt: 237.48 g/mol
InChI Key: SOZDIINGBGIUAX-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-methoxyphenol is an organic compound with the molecular formula C7H6BrClO2 It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-methoxyphenol typically involves the bromination and chlorination of 4-methoxyphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-methoxyphenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones.

Scientific Research Applications

2-Bromo-6-chloro-4-methoxyphenol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-4-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorophenol
  • 2-Bromo-6-methoxyphenol
  • 4-Bromo-2-chlorophenol

Comparison: Compared to similar compounds, 2-Bromo-6-chloro-4-methoxyphenol is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the phenol ring. This combination of substituents can influence its reactivity and binding properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-6-chloro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZDIINGBGIUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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